molecular formula C20H27F2N7O2 B11927594 4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine

4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine

Cat. No.: B11927594
M. Wt: 435.5 g/mol
InChI Key: YXQKBQLVKBUCLZ-UPJWGTAASA-N
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Description

4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including difluoromethyl, dimethylmorpholinyl, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine typically involves multi-step organic synthesisThe difluoromethyl group is usually introduced in the final steps using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-5-[4-(dimethylamino)-6-(methylamino)-1,3,5-triazin-2-yl]pyridin-2-amine
  • 4-(difluoromethyl)-5-[4-(morpholin-4-yl)-6-(methylamino)-1,3,5-triazin-2-yl]pyridin-2-amine

Uniqueness

The uniqueness of 4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H27F2N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine

InChI

InChI=1S/C20H27F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,11-13,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t11-,12-,13+/m1/s1

InChI Key

YXQKBQLVKBUCLZ-UPJWGTAASA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)F)N)N4[C@@H](COC[C@@H]4C)C

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)F)N)N4C(COCC4C)C

Origin of Product

United States

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